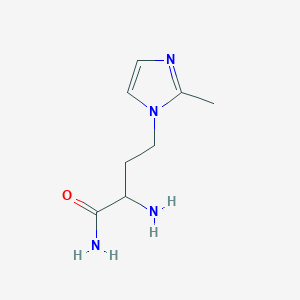

2-Amino-4-(2-methyl-1h-imidazol-1-yl)butanamide

Beschreibung

2-Amino-4-(2-methyl-1H-imidazol-1-yl)butanamide is a heterocyclic organic compound featuring a butanamide backbone substituted with a 2-methylimidazole moiety. This structure confers unique physicochemical properties, including hydrogen-bonding capacity (via the amide and amino groups) and aromatic interactions (via the imidazole ring).

Eigenschaften

Molekularformel |

C8H14N4O |

|---|---|

Molekulargewicht |

182.22 g/mol |

IUPAC-Name |

2-amino-4-(2-methylimidazol-1-yl)butanamide |

InChI |

InChI=1S/C8H14N4O/c1-6-11-3-5-12(6)4-2-7(9)8(10)13/h3,5,7H,2,4,9H2,1H3,(H2,10,13) |

InChI-Schlüssel |

KRDAYOISDAAUSY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC=CN1CCC(C(=O)N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods of 2-Amino-4-(2-methyl-1H-imidazol-1-yl)butanamide

Improved Method via Oxidative Conversion of Nitrile Precursors (Patent CN102746235A)

A significant preparation method is described in patent CN102746235A, which outlines an environmentally friendly, high-yield process for preparing imidazole-substituted butanamide derivatives closely related to the target compound.

Key Reaction Details:

- Starting material: 4-(2-methyl-imidazol-1-yl)-2,2-diphenyl butyronitrile or its phosphate salt.

- Oxidation reagent: Hydrogen peroxide (30%) used as an oxidant in the presence of alkali (NaOH or KOH).

- Solvents: Methanol and/or ethanol, with dimethyl sulfoxide (DMSO) as an additive.

- Temperature: Controlled between 40–60 °C.

- Reaction time: 2–3 hours.

- Work-up: Addition of water at low temperature, filtration, and recrystallization from 90% ethanol.

- Yield: Up to 76%, significantly higher than previous methods (~45%).

Reaction Scheme Summary:

| Step | Reagents/Conditions | Product Yield (%) | Notes |

|---|---|---|---|

| 1 | 4-(2-methyl-imidazol-1-yl)-2,2-diphenyl butyronitrile + H2O2 + NaOH/DMSO | 75–76 | Improved Radziszewski oxidation |

| 2 | Work-up: Water addition, filtration, recrystallization | - | Produces white powder solid with high purity |

This method avoids the use of large quantities of acidic or basic reagents, making it more economical and environmentally friendly. The use of hydrogen peroxide as an oxidant is a key improvement that enhances safety and reduces corrosive waste generation.

Nucleophilic Substitution Route

While direct literature on 2-Amino-4-(2-methyl-1H-imidazol-1-yl)butanamide synthesis via nucleophilic substitution is limited, analogous methods for related imidazole derivatives suggest the following approach:

- Halogenated butanamide derivatives (e.g., 4-bromo-butanamide) are reacted with 2-methylimidazole under basic conditions.

- Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate nucleophilic substitution.

- The reaction is typically conducted under nitrogen atmosphere to prevent oxidation.

- Purification by recrystallization or chromatographic methods yields the target compound.

This approach is supported by general synthetic protocols for imidazole-linked amides and is consistent with the chemical behavior of imidazole nucleophiles.

Supporting Synthetic Techniques and Analytical Methods

The synthesis of imidazole-containing butanamide derivatives often employs:

- Anhydrous solvents such as DMF, dichloromethane, tetrahydrofuran, and toluene purified via solvent purification systems to ensure moisture-free conditions.

- Atmosphere control (nitrogen) to prevent oxidation or side reactions.

- Thin-layer chromatography (TLC) for reaction monitoring using silica gel plates visualized under UV light or staining reagents.

- Flash column chromatography for purification using silica gel and solvent gradients.

- Spectroscopic characterization including NMR (1H, 13C), IR, and mass spectrometry for structural confirmation.

- High-performance liquid chromatography (HPLC) for purity assessment.

These methods are standard in the preparation and analysis of such compounds and ensure reproducibility and high-quality product.

Data Table: Comparative Summary of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-(2-methyl-1h-imidazol-1-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can target the imidazole ring or the butanamide moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .

Wissenschaftliche Forschungsanwendungen

2-Amino-4-(2-methyl-1h-imidazol-1-yl)butanamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Amino-4-(2-methyl-1h-imidazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This binding can inhibit enzyme function or alter protein interactions, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

To contextualize 2-Amino-4-(2-methyl-1H-imidazol-1-yl)butanamide, we compare it with structurally related imidazole-containing compounds, focusing on molecular features, synthesis pathways, and functional properties.

Structural and Functional Comparison

The following table highlights key structural differences and similarities:

Key Observations :

Backbone Variability: The target compound employs a butanamide backbone, whereas analogs in the evidence use ester-linked chains (e.g., ethyl or methyl esters) .

Imidazole Substitution : The 2-methyl group on the imidazole ring in the target compound contrasts with the 2,4-dimethyl substitution in the methyl ester analog . Substituent position impacts steric hindrance and electronic properties, influencing binding affinity in biological targets.

Complexity : The benzoimidazole derivative in introduces a fused aromatic system and additional functional groups (e.g., hydroxyethyl), which may enhance selectivity but complicate synthesis .

Pharmacological Potential

While biological data for the target compound are absent in the evidence, insights can be inferred from analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.